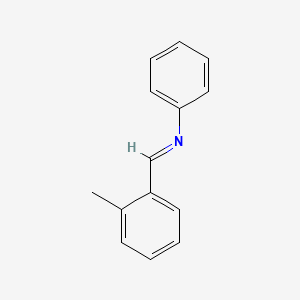

1-(2-methylphenyl)-N-phenylmethanimine

Description

Significance of Imines and Schiff Bases in Contemporary Chemical Research

Imines and Schiff bases are pivotal intermediates in numerous organic syntheses, serving as precursors to amines, amino acids, and various heterocyclic compounds. Their utility extends to coordination chemistry, where they act as versatile ligands for a wide range of metal ions, forming stable complexes with diverse applications in catalysis and materials science. In the realm of medicinal chemistry, the imine motif is a key structural component in many biologically active molecules, exhibiting antimicrobial, antiviral, and anticancer properties.

Overview of Aromatic Imine Structures and Reactivity Principles

Aromatic imines, where the carbon and/or nitrogen atoms of the C=N group are attached to aryl rings, exhibit a rich and varied reactivity. The electronic nature of the substituents on the aromatic rings significantly influences the electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen. Electron-withdrawing groups on the C-aryl ring enhance the susceptibility of the imine to nucleophilic attack, while electron-donating groups on the N-aryl ring increase its basicity. The reactivity of imines is also governed by steric factors, with bulky substituents hindering the approach of reactants.

Contextualization of 1-(2-Methylphenyl)-N-phenylmethanimine within the Broader Class of Substituted Imines

This compound, also known as N-(2-methylbenzylidene)aniline, is an aromatic imine that features a methyl group at the ortho position of the benzylidene ring. This substitution introduces steric hindrance around the imine functionality, which can modulate its reactivity compared to its unsubstituted counterpart, N-benzylideneaniline. The presence of the o-tolyl group provides a specific steric and electronic environment that influences its chemical behavior and potential applications.

Scope and Academic Relevance of Research on this compound

Research on this compound is academically relevant for understanding the fundamental principles of steric and electronic effects in imine chemistry. Studies on its synthesis, spectroscopic properties, and reactivity contribute to the broader knowledge base of organic reaction mechanisms and molecular structure-property relationships. Furthermore, as a substituted imine, it serves as a model compound for investigating the synthesis and behavior of more complex Schiff bases with potential applications in catalysis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-N-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWKYMGPPVKLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348866 | |

| Record name | 1-(2-methylphenyl)-N-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-77-0 | |

| Record name | 1-(2-methylphenyl)-N-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Involving 1 2 Methylphenyl N Phenylmethanimine

Fundamental Reaction Pathways of the Imine Functional Group

The core reactivity of imines like 1-(2-methylphenyl)-N-phenylmethanimine involves reactions that target the electrophilic carbon of the C=N bond. These pathways are fundamental to the synthesis of more complex molecular structures.

The electrophilic carbon atom of the imine bond in this compound is susceptible to attack by a wide range of nucleophiles. This reaction is one of the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The addition of a nucleophile breaks the pi-bond of the imine, leading to the formation of a tetrahedral intermediate that, upon workup, yields a substituted amine. The general mechanism involves the direct attack of the nucleophile on the imine carbon. The electrophilicity of the imine can be enhanced by protonation of the nitrogen atom using a Brønsted acid, making the carbon atom more susceptible to attack. nih.gov

Table 1: Examples of Nucleophilic Addition to Imines

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Secondary Amines |

| Hydride Reagents | Sodium Borohydride (NaBH₄) | Secondary Amines |

| Enolates | Lithium enolate of acetone | β-Amino Ketones |

| Cyanides | Hydrogen Cyanide (HCN) | α-Aminonitriles |

| Thiols | Thiophenol (PhSH) | N,S-Acetals |

The hydrolysis of an imine is the reverse of its formation, yielding the parent aldehyde (2-methylbenzaldehyde) and amine (aniline). The mechanism is highly dependent on the pH of the solution. tsijournals.com

Acidic Conditions: In an acidic medium, the reaction is initiated by the protonation of the imine nitrogen. This step significantly increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by a water molecule. The resulting protonated hemiaminal (or carbinolamine) intermediate then undergoes proton transfer and subsequent elimination of the amine to yield the carbonyl compound and the protonated amine. tsijournals.com The breakdown of the hemiaminal is often the rate-determining step at highly acidic pH values. tsijournals.com

Neutral and Basic Conditions: In neutral or slightly alkaline conditions, the hydrolysis proceeds via the direct nucleophilic attack of water or a hydroxide (B78521) ion on the imine carbon. The attack of the hydroxide ion is kinetically more favorable than that of neutral water. This addition forms a carbinolamine intermediate. Subsequent proton transfers lead to the expulsion of the amine as the leaving group, regenerating the carbonyl compound. In this pH range, the nucleophilic attack on the imine carbon is typically the rate-determining step. tsijournals.com

Studies on structurally similar Schiff bases, such as N-salicylidene-m-chloroaniline, have shown that the rate of hydrolysis is at a minimum in the neutral pH range (approximately 5-10) and increases significantly in both acidic and basic conditions. tsijournals.com

Imine Exchange Reactions

Imine exchange reactions are dynamic processes that are crucial in dynamic covalent chemistry. nih.gov These reactions allow for the interchange of either the amine or the aldehyde component of the imine.

The formation of this compound is achieved through the condensation of 2-methylbenzaldehyde (B42018) and aniline (B41778). This reaction is a reversible process, with hydrolysis being the reverse pathway. The mechanism typically involves two key stages:

Hemiaminal Formation: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This is followed by a proton transfer, often facilitated by an acid or base catalyst, to form a neutral hemiaminal (carbinolamine) intermediate. wikipedia.org

Dehydration: The hemiaminal is then dehydrated to form the imine. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water, often assisted by the lone pair of the adjacent nitrogen, results in the formation of the C=N double bond of the iminium ion, which is then deprotonated to give the final imine product. wikipedia.orgnih.gov

Transimination (also known as trans-Schiffization) is a process where an existing imine reacts with a new amine to form a new imine, displacing the original amine component. yu.edu.joresearchgate.net For this compound, reaction with a different primary amine (R'-NH₂) would lead to the formation of a new imine (1-(2-methylphenyl)-N-R'-methanimine) and the release of aniline.

The mechanism typically proceeds through a nucleophilic attack of the new amine on the carbon of the existing C=N bond. yu.edu.joresearchgate.net This forms a tetrahedral geminal diamine intermediate. This intermediate can then eliminate the original amine (aniline), often after a series of proton transfers, to form the new imine. The reaction is generally acid-catalyzed, as protonation of the starting imine makes it more electrophilic and susceptible to attack by the incoming amine. yu.edu.joresearchgate.net

Imine metathesis is a reaction that involves the exchange of both the N-substituent and the C-substituent between two different imine molecules. While specific studies on this compound are not prevalent, research on related N-aryl imines provides insight into possible mechanisms. acs.orgresearchgate.net

For N-aryl imines, two primary pathways have been identified:

Lewis-Acid Catalysis: In the absence of amine catalysts, a Lewis acid can catalyze the metathesis reaction. This is considered the dominant mechanism for N-aryl imines, likely proceeding through a [2+2] cycloaddition/cycloreversion pathway involving a diazaphosphetidine-type intermediate if a phosphorus-based catalyst is used, or other intermediates with different Lewis acids. acs.orgresearchgate.net

Transimination Catalysis: In the presence of a catalytic amount of a primary amine, imine metathesis can occur through a series of rapid transimination steps. semanticscholar.orgrsc.org The catalyst amine first reacts with one imine via transimination to release the original amine and form a new imine. This new imine then reacts with the second starting imine to complete the exchange. This pathway is particularly effective for exchanges between aromatic-aromatic or aromatic-aliphatic imines. semanticscholar.orgrsc.org

Table 2: Investigated Mechanisms for Imine Exchange Reactions

| Reaction Type | Proposed Mechanism | Key Intermediate | Common Catalysts |

|---|---|---|---|

| Transimination | Nucleophilic addition-elimination | Geminal diamine | Brønsted Acids (e.g., H⁺) |

| Imine Metathesis | Lewis-acid catalysis | Varies with catalyst (e.g., diazaphosphetidine) | Lewis Acids (e.g., Cl₃PNAr) |

| Imine Metathesis | Amine-catalyzed transimination cascade | Series of imine intermediates | Primary Amines |

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. Imines, such as this compound, can participate in these reactions in several ways.

The [3+2] cycloaddition reaction is a powerful method for synthesizing five-membered heterocyclic rings. nsf.gov In this type of reaction involving imines, the imine is first converted into a nitrone, which then acts as a 1,3-dipole. This nitrone can then react with a dipolarophile, such as an alkene or alkyne, to form an isoxazolidine (B1194047) ring. wikipedia.org

The general mechanism involves the concerted addition of the nitrone to the double or triple bond of the dipolarophile. wikipedia.org The regioselectivity of the reaction is governed by the frontier molecular orbitals of the reactants. When the dipolarophile is electron-rich, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone, leading to 5-substituted isoxazolidines. Conversely, with electron-poor dipolarophiles, the HOMOnitrone-LUMOdipolarophile interaction dominates, favoring the formation of 4-substituted products. wikipedia.org

While this is a general and widely studied reaction for many nitrones, specific studies detailing the [3+2] cycloaddition of nitrones derived directly from this compound were not prominently featured in the surveyed literature. However, the principles can be extended to predict its reactivity. The reaction can be catalyzed, for instance by visible light, to achieve high yields and diastereoselectivity. nsf.gov

Table 1: Examples of [3+2] Cycloaddition Reactions

| Nitrone Precursor | Dipolarophile | Product Type | Catalyst/Conditions |

| Various vinyl nitrones | Conjugated carbonyls | Substituted isoxazolidines | Ru(bpy)3Cl2, Visible Light |

| Haloalkyne and Nitrosoarene (in situ nitrone formation) | Maleimide | Bioactivity-related isoxazolidines | Catalyst-free |

| Isatin or Indanone derivatives and hydroxylamines | Nucleobase-containing alkenes | Spiro-isoxazolidines | Microwave-assisted, Solvent-free |

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of either the diene or, more commonly, the dienophile, which is typically an imine. wikipedia.org This reaction is a key method for synthesizing six-membered nitrogen-containing heterocycles. When an imine like this compound serves as the dienophile, it reacts with a 1,3-diene in a [4+2] cycloaddition to yield a tetrahydropyridine (B1245486) derivative.

The mechanism of the aza-Diels-Alder reaction can be either a concerted, pericyclic process or a stepwise process involving a zwitterionic intermediate. wikipedia.orgnih.gov The pathway is often influenced by the nature of the reactants and the presence of Lewis acid catalysts. Attaching an electron-withdrawing group to the imine nitrogen can increase the reaction rate. wikipedia.org The stereoselectivity of the reaction is often high, with the exo isomer being the predominant product, especially when cyclic dienes are used. wikipedia.org Imines for this reaction can be generated in situ from an amine and an aldehyde, such as formaldehyde. wikipedia.org

Although the general reaction is well-established for a variety of imines, specific examples detailing the participation of this compound in aza-Diels-Alder reactions were not found in the reviewed literature.

Table 2: Examples of Aza-Diels-Alder Reactions

| Imine (Dienophile) | Diene | Product | Catalyst/Conditions |

| Generated in situ from benzylamine (B48309) and formaldehyde | Cyclopentadiene | Aza-norbornene | In situ generation |

| Various substituted imines | Danishefsky's diene | 2,3-dihydropyridinone | Boron trifluoride etherate |

| Optically active sulfinimines | Rawal diene | Enantiomerically enriched dihydropyridones | TMSOTf |

The [2+2] photocycloaddition between an imine and an olefin is a direct route to forming four-membered azetidine (B1206935) rings. However, these reactions are often challenging because the direct excitation of the imine's C=N double bond can lead to efficient E/Z isomerization, which competes with the desired cycloaddition. researchgate.netnih.gov

Recent advancements have shown that this limitation can be overcome using copper(I) catalysts. researchgate.netnih.gov The proposed mechanism involves the coordination of the copper(I) catalyst to the alkene, forming an active chromophore. nih.gov Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) occurs from the copper center to the alkene's π* orbital. This excited complex is then captured by the imine to form the azetidine product, regenerating the catalyst to complete the cycle. nih.gov This method allows for the selective activation of the alkene, bypassing the problematic direct excitation of the imine. While this catalytic approach has been demonstrated for various non-conjugated imines and alkenes, specific studies involving this compound have not been reported in the surveyed sources.

Reduction and Oxidation Reactions

The hydroboration of imines is a fundamental reaction that reduces the C=N double bond to a C-N single bond, yielding secondary amines. This transformation is typically achieved using borane (B79455) reagents such as pinacolborane (HBpin). researchgate.netrsc.org The reaction can be performed without a catalyst, though it may require elevated temperatures. scite.ai More commonly, catalysts based on transition metals like iron or main group elements like zinc are employed to facilitate the reaction under milder conditions. researchgate.netdigitellinc.com

Mechanistic and kinetic studies have provided insight into these reactions. For instance, in some iron-catalyzed systems, the reaction rate shows a first-order dependence on the catalyst concentration, while exhibiting saturation kinetics for both the imine and the borane reagent. digitellinc.com This suggests the formation of a catalyst-substrate complex as part of the catalytic cycle. The mechanism can vary depending on the catalyst. For example, calculations have shown that a boron Lewis acid-promoted hydride transfer mechanism can be operative. researchgate.netscite.ai In other cases, a hydroboration/B-H/B-N σ-bond metathesis pathway has been proposed. scite.ai

The hydroboration-oxidation of alkenes is a well-known two-step process to produce alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. chemistrysteps.comwikipedia.orglibretexts.org The hydroboration of imines follows similar principles of hydride addition across the π-system. While a broad range of imines can undergo hydroboration, specific mechanistic studies on this compound were not identified in the provided search results.

Table 3: Catalytic Systems for Imine Hydroboration

| Imine Type | Borane Reagent | Catalyst | Product |

| Various aldimines and ketimines | Pinacolborane (HBpin) | Iron complexes | Secondary amines |

| N-(α-methylbenzylidene)aniline | Pinacolborane (HBpin) | Tris[3,5-bis(trifluoromethyl)phenyl]borane | Boronated amine |

| N-benzylideneaniline | BH3⋅SMe2 | BH3⋅SMe2 (as catalyst) | Secondary amine |

| Phenylmethanimine-borane | - | (Intramolecular) | Aminoborane |

Understanding the precise mechanism of a chemical reaction often requires the detection of short-lived intermediates. nih.gov Electron-Vibration-Vibration Two-Dimensional Infrared (EVV-2DIR) spectroscopy is an advanced theoretical technique that shows promise for elucidating complex reaction mechanisms, such as the oxidation of imines. nih.govresearchgate.netmdpi.com

EVV-2DIR is a hybrid IR-Raman method that spreads spectroscopic information across two dimensions, which can help to resolve congested spectral features. mdpi.comnih.govescholarship.org Theoretical calculations have shown that EVV-2DIR spectra of reaction intermediates can exhibit unique cross-peaks that are absent in the spectra of the reactants and products. nih.govresearchgate.net These characteristic spectral signatures could serve as a way to identify and track the formation and consumption of intermediates during a reaction. nih.govresearchgate.net

For example, theoretical studies have explored the potential of EVV-2DIR to distinguish between the oxidation pathways of enamines and tautomerizable imines with oxidizing agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govresearchgate.net While infrared and Raman signals of the intermediates might be difficult to identify, the simulated EVV-2DIR spectra show well-resolved and characteristic features. nih.gov This suggests that EVV-2DIR could be a powerful tool for studying the molecular mechanisms of organic reactions. researchgate.net To date, the application of this theoretical method to study the oxidation of this compound has not been specifically reported.

C-C and C-N Bond-Forming Reactions Mediated by Imines

The reactivity of the imine functional group in this compound is characterized by the electrophilic nature of its carbon atom. This inherent electrophilicity is the foundation for its participation in a variety of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The polarization of the C=N double bond renders the carbon susceptible to attack by a wide range of nucleophiles. The reactivity of the imine can be significantly enhanced through the use of Lewis or Brønsted acids, which coordinate to the nitrogen atom, thereby increasing the electrophilicity of the imine carbon. wikipedia.org

Carbon-Carbon Bond Formation

Several fundamental synthetic transformations that result in the formation of new C-C bonds utilize N-aryl imines as key electrophilic partners.

Aza-Diels-Alder Reaction: This reaction is a powerful method for the synthesis of nitrogen-containing six-membered heterocycles. wikipedia.org In this cycloaddition, an imine can act as a dienophile that reacts with a conjugated diene. For N-aryl imines such as this compound, these reactions are often promoted by Lewis acid catalysts. nih.gov Detailed mechanistic investigations have suggested that when Lewis acid catalysis is employed, the reaction is likely to proceed through a stepwise addition-cyclization pathway rather than a concerted [4+2] cycloaddition mechanism. rsc.orgrsc.org This stepwise process is a critical consideration as it influences the stereochemical outcome of the final heterocyclic product.

Mannich-Type Reactions: The electrophilic character of this compound makes it an ideal substrate for Mannich and related reactions. nih.gov The classical Mannich reaction involves the addition of a carbon nucleophile, such as an enol or enolate, to the imine. nih.gov A significant variant is the nitro-Mannich reaction, also known as the aza-Henry reaction, which involves the addition of a nitronate anion (from a nitroalkane) to the imine. wikipedia.org This process yields β-nitroamines, which are highly valuable synthetic intermediates that can be further transformed into other functional groups, such as 1,2-diamines or β-aminocarbonyl compounds. wikipedia.orgcore.ac.uk

The table below summarizes key C-C bond-forming reactions where imines act as electrophiles.

| Reaction Type | Nucleophile / Reactant | Product Type | Key Features / Catalysis |

|---|---|---|---|

| Aza-Diels-Alder | Diene (e.g., Cyclopentadiene, Danishefsky's diene) | Tetrahydropyridine derivatives | Frequently catalyzed by Lewis acids; often proceeds via a stepwise mechanism for N-aryl imines. rsc.org |

| Mannich Reaction | Enolates or Enols (from ketones, aldehydes, etc.) | β-Amino carbonyl compound | A fundamental reaction for C-C bond formation, typically catalyzed by acid or base. nih.govnih.gov |

| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane / Nitronate ion | β-Nitroamine | Produces versatile intermediates for the synthesis of diamines and other functionalized molecules. wikipedia.org |

| Addition of Organometallics | Grignard Reagents (R-MgX) or Organolithium Reagents (R-Li) | Substituted Secondary Amine | Results in the formation of a new C-C bond adjacent to the nitrogen atom. |

Carbon-Nitrogen Bond Formation

While imines are themselves the product of a C-N bond formation, they can also serve as intermediates or substrates in reactions that form new C-N bonds.

Addition of N-Nucleophiles: Nitrogen-based nucleophiles can add across the C=N double bond. For instance, the addition of a primary or secondary amine to this compound would result in the formation of an aminal. This reaction is generally reversible.

Multicomponent Reactions: Imines are frequently generated in situ as key intermediates in multicomponent reactions that efficiently build molecular complexity. In reactions such as the Ugi or Strecker reactions, an aldehyde (2-methylbenzaldehyde) and an amine (aniline) first condense to form the imine, which is then immediately intercepted by another nucleophile (an isocyanide or cyanide, respectively) in the reaction mixture. In the Strecker synthesis, the addition of cyanide to the imine forms an α-aminonitrile, a direct precursor to α-amino acids.

The following table outlines reactions involving imines that lead to the formation of new C-N bonds.

| Reaction Type | Nucleophile / Reactant | Product Type | Key Features |

|---|---|---|---|

| Aminal Formation | Primary or Secondary Amine | Aminal | A reversible nucleophilic addition to the imine carbon. |

| Strecker Amino Acid Synthesis | Cyanide (e.g., HCN, NaCN) | α-Aminonitrile | A three-component reaction where the imine is formed in situ and trapped by cyanide. |

| Ugi Reaction | Isocyanide, Carboxylic Acid | α-Acylamino amide | A four-component reaction where the imine intermediate reacts to form a complex amide product. |

Coordination Chemistry and Metal Complexation of 1 2 Methylphenyl N Phenylmethanimine Derivatives

Ligand Design Principles for Imine-Based Complexes

The design of imine-based ligands is central to tailoring the properties of coordination complexes. By modifying the aldehyde and amine precursors, ligands with specific denticity, donor atoms, and steric profiles can be synthesized to achieve desired outcomes in areas like catalysis and materials science. acs.org

The number of donor atoms a ligand uses to bind to a central metal ion is defined as its denticity. Ligands are classified as monodentate, bidentate, or polydentate based on whether they bind through one, two, or multiple sites, respectively.

Monodentate: The parent compound, 1-(2-methylphenyl)-N-phenylmethanimine, is inherently a monodentate ligand. It coordinates to a metal center exclusively through the lone pair of electrons on the imine nitrogen atom.

Bidentate and Polydentate: To increase the denticity, additional donor groups must be incorporated into the ligand's molecular framework. A common strategy is to introduce a functional group, such as a hydroxyl (-OH) or amino (-NH2), at the ortho position of one of the aromatic rings. For instance, a Schiff base formed from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 2-methylaniline would be a bidentate ligand, coordinating through both the imine nitrogen and the deprotonated phenolic oxygen. This N,O-chelation forms a stable six-membered ring with the metal ion. researchgate.net Similarly, incorporating other donor moieties like pyridyl or pyrazolyl groups can lead to ligands with higher denticity. researchgate.netresearchgate.net The formation of such chelate rings enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect.

The substituents on the aryl rings of N-aryl benzaldimines exert profound control over the coordination process and the structure of the final complex through a combination of steric and electronic effects.

Steric Effects: The presence of the methyl group at the ortho position of the N-phenyl ring in this compound introduces significant steric hindrance around the nitrogen donor atom. This bulkiness can influence the coordination geometry and, in some cases, even prevent the imine from binding to the metal center. researchgate.netresearchgate.net For example, in complexes where multiple ligands could potentially coordinate, the steric clash from the o-methyl group might favor lower coordination numbers or lead to distorted geometries. In certain ligand systems, such as iminoterpyridines, bulky aryl groups on the imine can force the imine group to remain pendant and uncoordinated (exo configuration) rather than binding to the metal (endo configuration). researchgate.net

Electronic Effects: The two phenyl rings constitute a delocalized π-electron system that influences the electron density on the imine nitrogen. Electron-donating or electron-withdrawing groups on these rings can modulate the ligand's σ-donating ability. acs.org An electron-donating group (like the methyl group) slightly increases the basicity of the imine nitrogen, potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups would decrease its basicity. This electronic tuning affects the stability of the complex and can influence its electrochemical properties and reactivity. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves straightforward procedures, yielding stable compounds that can be characterized by a suite of analytical techniques to determine their structure and properties.

Complexes of N-aryl imines have been successfully synthesized with a wide range of transition metals. The general method involves the reaction of the pre-formed Schiff base ligand with a suitable metal salt in an appropriate solvent. wisdomlib.orgnih.gov

A typical synthetic procedure consists of dissolving the imine ligand in a solvent such as ethanol (B145695) or methanol (B129727). researchgate.netmdpi.com A solution of the metal salt (e.g., acetates or chlorides of Fe(II/III), Co(II), Ni(II), Cu(II), or Zn(II)) in the same solvent is then added, often in a 2:1 ligand-to-metal molar ratio for the formation of [ML₂] type complexes. researchgate.netresearchgate.net The reaction mixture is typically stirred and may require heating under reflux for several hours to ensure completion. mdpi.com Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. wisdomlib.orgnih.gov This methodology has been used to prepare complexes with numerous metals, including Fe, Co, Ni, Cu, Zn, and Pd. researchgate.netnih.govmdpi.com

The precise arrangement of ligands around the central metal ion, including the coordination mode and geometry, is critical to a complex's properties. This information is primarily elucidated using single-crystal X-ray diffraction, supplemented by spectroscopic and magnetic data.

For complexes with bidentate N-(o-alkylphenyl)imine ligands, square-planar geometry is common, particularly for d⁸ metal ions like Ni(II) and Pd(II). researchgate.netresearchgate.net For example, the X-ray crystal structure of bis[(E)-2-((((2-ethylphenyl)imino)methyl)phenolato-Κ²N,O]nickel(II), a close analogue, revealed a nearly square-planar geometry around the nickel center, with the two bidentate ligands coordinating through their imine nitrogen and phenolate (B1203915) oxygen atoms. researchgate.net

Other geometries are also observed depending on the metal ion and the ligand framework. Distorted octahedral geometries have been identified for some Ni(II) and Zn(II) complexes, where two ligand molecules and potentially other co-ligands or solvent molecules occupy the six coordination sites. researchgate.netnih.govscirp.org Magnetic susceptibility measurements can help distinguish between different geometries; for instance, a diamagnetic Ni(II) complex is typically square-planar, whereas a paramagnetic one is often octahedral or tetrahedral. researchgate.net

As noted previously, steric hindrance from the ortho-substituent can dictate whether the imine group coordinates at all. In studies on (iminoterpyridine)metal complexes, ligands with bulky 2,6-diisopropylphenyl groups on the imine nitrogen led to five-coordinate complexes where the imine was pendant (exo), while less sterically demanding ligands allowed for six-coordinate complexes with the imine nitrogen bound (endo). researchgate.net

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | Distorted Square Planar |

| Ni-N1 Bond Length (Å) | 1.961(2) | 1.954(2) |

| Ni-O1 Bond Length (Å) | 1.851(2) | 1.849(2) |

| N1-Ni-O1 Angle (°) | 93.22(9) | 93.22(9) |

| N1-Ni-N1' Angle (°) | 180.0 | 180.0 |

| O1-Ni-O1' Angle (°) | 180.0 | 180.0 |

Electronic Properties and Spectroscopic Signatures within Coordination Complexes

The formation of a coordinate bond between the imine nitrogen and a metal ion significantly alters the electronic structure of the ligand, leading to characteristic changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of an imine ligand is the C=N stretching vibration (ν(C=N)). This band typically appears in the region of 1600–1670 cm⁻¹. researchgate.netmasterorganicchemistry.com Upon coordination to a metal ion, the frequency of this band shifts, indicating the involvement of the imine nitrogen in bonding. The direction of the shift can vary; a decrease in frequency is often attributed to the donation of electron density from the nitrogen to the metal, weakening the C=N bond. nih.gov Conversely, an increase in frequency has also been reported, which may arise from the kinematic coupling effect of the newly formed M-N bond. researchgate.net This shift is a clear indicator of complex formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of imine ligands typically show intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and a weaker band at longer wavelengths for the n→π* transition of the azomethine group. researchgate.net Upon complexation, these bands may shift, and new bands can appear in the visible region. These new absorptions are often due to charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), depending on the metal and its oxidation state. mdpi.com For example, in square-planar Ni(II) complexes with donor and acceptor ligands, ligand-to-ligand charge transfer (LLCT) transitions can be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H NMR spectroscopy is a powerful tool. The proton of the azomethine group (-CH=N-) provides a characteristic signal whose chemical shift changes upon coordination to the metal center, providing further evidence of complexation in solution. researchgate.net

| Compound | IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (Assignment) | Reference |

|---|---|---|---|

| (E)-2-(((2-ethylphenyl)imino)methyl)phenol (Ligand) | 1624 | ~350 (n→π) | researchgate.net |

| [Cu(L)₂] Complex | 1600 | ~390 (n→π), ~450 (Charge Transfer) | researchgate.net |

| [Ni(L)₂] Complex | 1601 | ~400 (n→π*), ~470 (Charge Transfer) | researchgate.net |

Ligand Field Effects and Electronic Transitions

The formation of a coordination complex between a metal ion and this compound derivatives leads to the splitting of the metal d-orbitals, an effect described by ligand field theory. The magnitude of this splitting and the resulting electronic properties are observable through electronic absorption spectroscopy. The spectra of these complexes are typically characterized by several types of electronic transitions, including intra-ligand transitions, ligand-to-metal charge transfer (LMCT) bands, and d-d transitions.

Intra-ligand transitions, such as π→π* and n→π, are characteristic of the Schiff base itself. Upon coordination to a metal ion, these transitions may undergo a shift in wavelength, which is indicative of the electronic interaction between the ligand and the metal center. For instance, the n→π transition, involving the non-bonding electrons of the imine nitrogen, is particularly sensitive to coordination. researchgate.netdergipark.org.tr

In the visible region of the spectrum, d-d transitions can often be observed for complexes of transition metals with unfilled d-orbitals. These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and intensity of these bands provide valuable information about the geometry of the coordination sphere and the strength of the ligand field. For example, octahedral and tetrahedral complexes will exhibit distinct patterns of d-d transitions. ajol.info

Ligand-to-metal charge transfer (LMCT) bands are also a common feature in the electronic spectra of Schiff base complexes. semanticscholar.org These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based d-orbital. The energy of the LMCT band is influenced by the nature of the metal ion and the substituents on the Schiff base ligand.

While specific experimental data for this compound complexes is not extensively documented in the cited literature, the general principles observed for structurally similar Schiff base complexes can be used to predict their behavior. A hypothetical representation of the electronic spectral data for a series of transition metal complexes with a this compound derivative is presented in the interactive table below. This data is illustrative and based on typical values reported for analogous Schiff base complexes. dergipark.org.trajol.info

Hypothetical Electronic Spectral Data for Metal Complexes of a this compound Derivative

| Metal Ion | π→π* (nm) | n→π* (nm) | d-d Transitions (nm) | Ligand-to-Metal Charge Transfer (nm) |

|---|---|---|---|---|

| Co(II) | ~275 | ~335 | ~593 | ~468 |

| Ni(II) | ~273 | ~338 | ~648 | ~478 |

| Cu(II) | ~273 | ~327 | ~661 | ~479 |

| Zn(II) | ~271 | ~333 | - | ~471 |

Catalytic Applications of 1 2 Methylphenyl N Phenylmethanimine Derivatives and Their Metal Complexes

Asymmetric Catalysis

Cooperative Bimetallic Asymmetric Catalysis with Dinuclear Schiff Base Complexes

Cooperative bimetallic catalysis has emerged as a powerful strategy in asymmetric synthesis, where two metal centers in a single complex work in concert to achieve high reactivity and selectivity. rsc.org Dinuclear Schiff base complexes are particularly effective in this regard, as the ligand framework can be designed to hold two metal ions in close proximity, allowing for synergistic activation of both the nucleophile and the electrophile. rsc.orgrsc.org This approach has been successfully applied to a variety of asymmetric carbon-carbon and carbon-nitrogen bond-forming reactions. rsc.org

A notable application of this strategy is in the direct catalytic asymmetric Mannich-type reaction. For instance, a homodinuclear Ni₂-Schiff base complex has been shown to effectively catalyze the reaction between β-keto phosphonates and N-Boc imines. acs.orgnih.gov The cooperative action of the two nickel centers is considered crucial for achieving high yields and stereoselectivity in the formation of β-amino phosphonates. acs.orgnih.gov

In a similar vein, dinuclear zinc-Schiff base complexes have been utilized in direct asymmetric Michael additions. These catalysts have demonstrated the ability to promote the conjugate addition of nucleophiles like 2(5H)-furanone to nitroalkenes, yielding synthetically valuable Michael adducts with high diastereoselectivity and enantioselectivity.

The design of the dinucleating Schiff base ligand is critical. Ligands derived from chiral diamines, such as 1,1′-binaphthyl-2,2′-diamine, can create a chiral environment that allows for the synthesis of bench-stable homodinuclear transition metal catalysts. rsc.org These catalysts have proven effective in asymmetric carbon-carbon bond-forming reactions with pronucleophiles that have a relatively low acidity. rsc.org

| Catalyst Type | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Homodinuclear Ni₂-Schiff Base | Mannich-type Reaction | β-keto phosphonates and N-Boc imines | up to 90 | up to 20:1 | up to 99 |

| Dinuclear Zinc-ProPhenol | Michael Addition | 2(5H)-furanone and nitroalkenes | Good | High | High |

| Homodinuclear Ni₂-Schiff Base | Mannich-type Reaction | N-Boc imines and α-substituted nitroacetates | 95 | 91:9 | 98 |

Oxygenation and Redox Catalysis

Schiff base metal complexes are versatile catalysts for a range of oxygenation and redox reactions. Their activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with both the substrate and an oxidant.

Cobalt-Schiff base complexes, for example, have been extensively studied for their ability to catalyze the oxidation of various organic substrates. They can act as biomimetic catalysts, mimicking the function of enzymes like catechol oxidase. rsc.org In the presence of molecular oxygen, these complexes can catalyze the aerobic oxidation of catechols to the corresponding o-benzoquinones. rsc.org The mechanism is believed to involve the activation of molecular oxygen by the cobalt center.

Furthermore, cobalt-Schiff base complexes have been shown to catalyze the oxidation of para-substituted phenols to prepare benzoquinones. acs.org These reactions are significant in the context of lignin (B12514952) degradation and the valorization of biomass. The catalytic cycle can involve the formation of a cobalt-oxygen species that subsequently reacts with the phenolic substrate. mdpi.com Mechanistic studies on the oxidation of olefins by cobalt(II) Schiff base complexes have ruled out a simple autoxidation pathway, suggesting a more intricate mechanism involving the formation of a cobalt hydroperoxide species. osti.gov

Copper-Schiff base complexes also exhibit significant catalytic activity in oxidation reactions. A complex derived from L-histidine and quinoxaline-2-carboxyaldehyde has been used for the liquid-phase hydroxylation of phenols. The catalytic efficiency of Schiff base metal complexes in phenol (B47542) oxidation has been observed to be dependent on the nature of the metal ion, with copper complexes sometimes showing superior performance. orientjchem.org

| Catalyst | Reaction | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Cobalt(III) Schiff Base Complex | Aerobic Oxidation | 3,5-di-tert-butylcatechol | o-benzoquinone | Acts as a biomimetic for catechol oxidase. rsc.org |

| Cobalt-Schiff Base Complex | Oxidation | Para-substituted phenols | Benzoquinones | Relevant for lignin model compound oxidation. acs.org |

| Copper(II) Schiff Base Complex | Hydroxylation | Phenol | Benzoic acid and catechol | Achieved up to 35.10% conversion to benzoic acid. |

| Manganese(III) Schiff Base Complex | Oxidation | Phenol | Oxidized products | Metallomicelles used as peroxidase mimics. tandfonline.com |

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a valuable and widely used method for the reduction of carbonyl compounds to alcohols, offering a safer and more convenient alternative to using high-pressure hydrogen gas. tandfonline.com Schiff base complexes of ruthenium, rhodium, and iridium have been extensively developed as catalysts for this transformation.

Ruthenium(III) Schiff base complexes have proven to be effective catalysts for the transfer hydrogenation of a variety of ketones to their corresponding alcohols. tandfonline.com These reactions are typically carried out using isopropanol (B130326) as the hydrogen source and a base as a co-catalyst. The catalytic activity can be influenced by the electronic and steric properties of the Schiff base ligand. The mechanism is often proposed to involve the formation of a ruthenium(II)-hydride intermediate as the active catalytic species. tandfonline.com

Rhodium(III) Schiff base complexes also demonstrate efficient catalytic activity for the transfer hydrogenation of a wide range of ketones. researchgate.netresearchgate.net These reactions can be performed under mild conditions using a formic acid/triethylamine mixture as the hydrogen donor. researchgate.netresearchgate.net The conversion rates are generally high, and the catalysts show good functional group tolerance. researchgate.netresearchgate.net Chiral Schiff base ligands have been employed in rhodium-catalyzed transfer hydrogenation to achieve asymmetric reduction of ketones, affording chiral alcohols with moderate to high enantioselectivity.

Iridium complexes with Schiff base-type ligands are also potent catalysts for transfer hydrogenation. While many systems operate with iridium(III), there are also examples of iridium(I) complexes being active. The catalytic performance can be finely tuned by modifying the electronic properties of the ligands.

| Catalyst | Substrate | Hydrogen Source | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|

| Ruthenium(III) fluoreneamine Schiff base complex | Acetophenone | Isopropanol | up to 99 | 5 |

| Rhodium(III) Schiff base complex (RhL1) | Various ketones | Formic acid/triethylamine | 51-92 | 0.5-12 |

| Rhodium(III) Schiff base complex (RhL3) | Various ketones | Formic acid/triethylamine | 71-94 | 0.5-12 |

| Iridium(I) Fischer carbene complex | Acetophenone | Isopropanol | 89 | 2 |

Theoretical and Computational Chemistry Studies of 1 2 Methylphenyl N Phenylmethanimine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular properties from first principles. These methods are used to predict geometries, electronic structures, and the energies of molecules and transition states.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. arxiv.org The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), is frequently employed for studying imine derivatives. researchgate.netnih.govnih.gov

Geometry Optimization: The first step in a computational study is typically to find the lowest energy structure of the molecule, known as geometry optimization. For 1-(2-methylphenyl)-N-phenylmethanimine, DFT calculations would be used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. The presence of the 2-methylphenyl group introduces steric hindrance, which influences the planarity of the molecule, particularly the torsion angle between the phenyl rings and the central C=N imine bond. Studies on similar sterically hindered Schiff bases show that the phenyl rings are often twisted out of the plane of the imine group to minimize steric repulsion. After optimization, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum, which is characterized by the absence of imaginary frequencies. nih.gov

Electronic Structure: Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. Key aspects include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule, often the N-phenyl ring, while the LUMO is centered on the electron-deficient imine (C=N) bond. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Table 1: Representative Calculated Properties for a Substituted Imine using DFT (B3LYP/6-311G(d,p)) Note: This table presents typical data for a related Schiff base to illustrate the outputs of DFT calculations, as specific experimental or calculated data for this compound is not readily available.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.62 eV | Indicates electron-donating ability nih.gov |

| LUMO Energy | -1.98 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.64 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 2.55 D | Measures molecular polarity researchgate.net |

| C=N Bond Length | 1.28 Å | Characterizes the imine double bond |

| C-N-C Bond Angle | 121.5° | Defines the geometry around the nitrogen atom |

Ab Initio Molecular Orbital Calculations for Reaction Barriers

While DFT is highly effective, ab initio methods, which are based on the Hartree-Fock theory without empirical parameterization, are also crucial, especially for calculating accurate reaction energy barriers. High-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for accuracy, though they are computationally demanding. arxiv.org

For reactions involving this compound, such as hydrolysis or cycloaddition, ab initio calculations can provide benchmark values for activation energies. mit.edu These calculations are essential for validating results from more cost-effective DFT methods. The difference in energy between the reactants and the transition state, known as the reaction barrier or activation energy, determines the reaction rate. Computational studies have shown that DFT methods can sometimes underestimate barrier heights, and corrections from higher-level ab initio calculations are necessary for quantitative predictions of reaction kinetics. mit.edu

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the entire energy landscape of a chemical reaction, identifying intermediates and the transition states that connect them.

Mechanistic Insights into Imine Formation and Hydrolysis

Imine Formation: The formation of this compound typically occurs via the condensation of 2-methylbenzaldehyde (B42018) and aniline (B41778). Computational studies on analogous reactions reveal a multi-step mechanism. The process is often acid-catalyzed and involves the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the final imine product. Transition state calculations for each step allow for the identification of the rate-determining step, which is typically the dehydration of the hemiaminal. rsc.org

Imine Hydrolysis: Hydrolysis, the reverse of formation, is also a critical reaction. The mechanism, often studied under acidic conditions, begins with the protonation of the imine nitrogen. This increases the electrophilicity of the imine carbon, facilitating the nucleophilic attack by a water molecule to form a protonated carbinolamine. Subsequent proton transfer and elimination of the amine regenerate the aldehyde and release the protonated amine. Computational modeling helps to quantify the energy barriers for each step, providing a detailed understanding of the factors controlling the stability of imines in aqueous environments.

Computational Modeling of Imine Exchange and Cycloaddition Reactions

Imine Exchange: Imine exchange, or transimination, is a process where an existing imine reacts with a new amine or carbonyl compound to form a different imine. This reaction is fundamental in dynamic covalent chemistry. Computational studies can model the reaction pathways, which may proceed through either a direct nucleophilic attack on the imine carbon or via an initial hydrolysis followed by a new condensation reaction. The relative energy barriers of these competing pathways can be determined to predict the dominant mechanism under specific conditions.

Cycloaddition Reactions: Imines are valuable substrates in cycloaddition reactions, such as the [3+2] cycloaddition with nitrones to form five-membered heterocyclic rings. researchgate.net Theoretical studies, often using DFT, are employed to investigate the mechanism, regioselectivity, and stereoselectivity of these reactions. researchgate.netscispace.com Analysis of the transition state geometries and energies for different possible pathways (e.g., endo vs. exo) can explain experimentally observed product distributions. researchgate.net For instance, in the [3+2] cycloaddition of a related phenylmethanimine (B108103) oxide, the Gibbs free energy of the reaction was calculated to be -15.01 kcal/mol for the favored endo pathway, indicating a thermodynamically controlled and irreversible reaction. researchgate.netscispace.com The activation barriers for such reactions are also calculated to understand the kinetic control. scispace.com

Electronic Structure and Reactivity Descriptors

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative framework for predicting and understanding the chemical behavior of molecules. researchgate.net

Table 2: Key Reactivity Descriptors and Their Significance Note: These descriptors are derived from HOMO and LUMO energies and are used to predict the reactivity of this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electronic Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Represents the "escaping tendency" of electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. researchgate.net |

These global reactivity descriptors help in comparing the reactivity of this compound with other related compounds. For instance, a lower chemical hardness (η) and a higher electrophilicity index (ω) would suggest a more reactive species. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack, providing detailed insight into its regioselectivity. researchgate.net

HOMO-LUMO Energy Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. rsc.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the ground state. rsc.orgnih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. DFT calculations are a reliable method for determining the energies of these orbitals and related quantum chemical descriptors. lp.edu.uaajol.info These descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity, are derived from HOMO and LUMO energies and help predict the behavior of the molecule in chemical reactions. lp.edu.uaechemcom.com

Table 1: Representative Calculated Quantum Chemical Parameters The following data is illustrative for a related Schiff base, N-(p-methoxybenzylidene)aniline, calculated using DFT at the B3LYP/6-311++G(d,p) level, to demonstrate typical values for this class of compounds. researchgate.net

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.01 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.54 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.47 |

| Ionization Potential | I | -EHOMO | 6.01 |

| Electron Affinity | A | -ELUMO | 1.54 |

| Chemical Hardness | η | (I - A) / 2 | 2.23 |

| Electronegativity | χ | (I + A) / 2 | 3.77 |

| Electrophilicity Index | ω | χ² / (2η) | 3.19 |

Molecular Electron Density Theory (MEDT) for Understanding Reactivity and Selectivity

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity that challenges classical models based purely on molecular orbital (MO) interactions. rsc.orgnih.gov MEDT posits that the capacity for changes in electron density, rather than MO interactions, is responsible for molecular reactivity. nih.gov This theory utilizes quantum chemical tools to analyze the changes in electron density along a reaction pathway to provide a more complete understanding of reaction mechanisms, feasibility, and selectivity. nih.govmdpi.com

Within the MEDT framework, the reactivity of a molecule like this compound in, for example, a [3+2] cycloaddition reaction, would be analyzed by examining the electron density distribution at the ground state of the reactants and the transition state. mdpi.com Tools such as the analysis of Conceptual DFT reactivity indices and the topological analysis of the Electron Localization Function (ELF) are employed. nih.gov The ELF analysis reveals the specific nature of the bonding changes as the reaction progresses, identifying regions of covalent bond formation and breaking.

For polar reactions, MEDT emphasizes the role of the global electron density transfer (GEDT) at the transition state. A high GEDT value indicates a more polar reaction mechanism, where electron density flows from the nucleophilic species to the electrophilic one. The analysis of the nucleophilic and electrophilic character of the reactants helps to rationalize the observed chemo- and regioselectivity. For this compound, MEDT could be used to predict its behavior when reacting with various dipolarophiles, elucidating whether the reaction proceeds through a concerted or stepwise mechanism and explaining the stereochemical outcomes. rsc.org

Charge Distribution and Bond Order Analysis

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactive sites for both electrophilic and nucleophilic attack. Computational methods, particularly DFT, allow for the calculation of atomic charges through various schemes, such as Mulliken population analysis. researchgate.net These calculations can reveal the partial positive or negative charges on each atom, providing a map of the molecule's electrostatic potential.

In this compound, the nitrogen atom of the imine group (C=N) is expected to have a partial negative charge due to its higher electronegativity, making it a potential site for electrophilic attack. Conversely, the imine carbon atom would carry a partial positive charge, marking it as a site for nucleophilic attack. The ortho-methyl substituent on the phenyl ring can also influence the charge distribution through inductive and hyperconjugative effects.

Bond order analysis, which is related to the optimized bond lengths calculated through DFT, provides insight into the nature of the chemical bonds (single, double, triple). nih.gov For instance, the C=N bond length in the optimized geometry confirms its double-bond character. Comparing calculated bond lengths with experimental data from X-ray crystallography, where available for similar compounds, serves to validate the computational model. nih.govnih.gov

Table 2: Illustrative Calculated Atomic Charges and Bond Lengths The following data is representative for the core structure of a Schiff base, based on general principles and data from related compounds, as specific published values for this compound were not found in the search results.

| Atom/Bond | Parameter | Typical Calculated Value |

| Imine Nitrogen (N) | Mulliken Charge | -0.2 to -0.4 e |

| Imine Carbon (C) | Mulliken Charge | +0.1 to +0.3 e |

| C=N Bond | Bond Length | ~1.28 Å |

| C-N Bond (Aniline) | Bond Length | ~1.41 Å |

Solvent Effects on Reaction Mechanisms and Energies

The solvent in which a reaction is conducted can have a profound impact on its rate, mechanism, and outcome. nih.gov Computational chemistry models these effects primarily through two approaches: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. researchgate.netresearchgate.net This approach is computationally efficient for studying how solvent polarity affects the energies of reactants, transition states, and products. researchgate.net

For reactions involving this compound, a change in solvent can alter the reaction pathway. For instance, polar solvents tend to stabilize charged or highly polar transition states more than the reactants, which can lower the activation energy and accelerate the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent could slow the reaction down.

Theoretical studies can calculate the activation energies in the gas phase and in various solvents to predict these effects. researchgate.net For a reaction mechanism that can proceed through either a concerted, non-ionic pathway or a stepwise, ionic pathway, the solvent polarity can determine which route is favored. A non-polar solvent might favor the concerted mechanism, while a highly polar solvent like water or acetonitrile (B52724) could stabilize the ionic intermediates of the stepwise mechanism, making it the dominant pathway. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can provide even more detailed insight, especially when specific interactions like hydrogen bonding are crucial. nih.gov

Advanced Spectroscopic Investigations in Mechanistic Elucidation of 1 2 Methylphenyl N Phenylmethanimine Reactivity

In-Situ Spectroscopic Monitoring of Reactions

In-situ, or real-time, monitoring provides a continuous stream of data as a reaction proceeds, eliminating the need for quenching and sampling, which can disturb the chemical system. This approach allows for the accurate determination of kinetic profiles and the detection of short-lived species that might otherwise be missed.

Real-time Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, is a powerful tool for tracking the progress of chemical reactions. For the synthesis or subsequent reactions of 1-(2-methylphenyl)-N-phenylmethanimine, this technique monitors changes in the concentration of functional groups by measuring their characteristic vibrational frequencies.

The formation of the imine from 2-methylbenzaldehyde (B42018) and aniline (B41778), for example, can be followed by observing the decrease in the intensity of the aldehyde's carbonyl (C=O) stretching band and the appearance of the characteristic imine (C=N) stretching vibration. The rate of reaction can be determined by plotting the intensity of these key peaks against time. This method is particularly useful for establishing reaction endpoints and identifying the formation of any significant byproducts. rsc.org

| Functional Group | Species | Expected Vibrational Mode (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| C=O (stretch) | 2-Methylbenzaldehyde (Reactant) | ~1700-1680 | Signal decreases |

| N-H (bend) | Aniline (Reactant) | ~1620-1580 | Signal decreases |

| C=N (stretch) | This compound (Product) | ~1650-1620 | Signal increases |

| O-H (stretch) | Water (Byproduct) | ~3400-3200 (broad) | Signal increases |

In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time, making it invaluable for kinetic analysis and mechanistic studies. uni-mainz.de By acquiring spectra at regular intervals, a quantitative profile of reactant consumption and product formation can be generated by integrating characteristic signals. nih.gov

For a reaction involving this compound, one could monitor the unique proton signals of the reactants and products. For instance, the disappearance of the aldehyde proton from 2-methylbenzaldehyde and the appearance of the imine methine proton (CH=N) provide a direct measure of the reaction's progress. The low stability and complex equilibria of some imine reaction intermediates can present challenges, often requiring sensitive instrumentation and carefully designed experiments for their detection. acs.org

| Proton Environment | Species | Expected ¹H Chemical Shift (δ, ppm) | Kinetic Application |

|---|---|---|---|

| -CHO | 2-Methylbenzaldehyde (Reactant) | ~9.9-10.1 | Monitor signal decay |

| Ar-CH₃ | 2-Methylbenzaldehyde (Reactant) | ~2.5-2.7 | Monitor signal decay |

| -NH₂ | Aniline (Reactant) | ~3.5-4.5 (broad) | Monitor signal decay |

| -CH=N- | This compound (Product) | ~8.3-8.8 | Monitor signal growth |

| Ar-CH₃ | This compound (Product) | ~2.4-2.6 | Monitor signal growth |

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to changes in conjugation. The formation of the conjugated system in this compound, which extends across both aromatic rings and the C=N double bond, results in a distinct UV-Vis absorption spectrum. This allows for real-time monitoring of its formation or consumption. Furthermore, certain reaction intermediates, especially those that are highly colored or possess extended π-systems, can be detected and tracked, providing crucial mechanistic evidence. researchgate.net The primary electronic transitions observed are typically π → π* transitions, which are characteristic of conjugated systems.

| Species | Chromophore | Expected Electronic Transition | Significance |

|---|---|---|---|

| 2-Methylbenzaldehyde | Benzoyl group | π → π* and n → π | Reactant signal that diminishes over time. |

| Aniline | Phenylamine | π → π | Reactant signal that diminishes over time. |

| This compound | C₆H₄-CH=N-C₆H₅ | π → π | Product signal whose growth can be monitored for kinetics. |

| Colored Intermediates | Extended π-system | π → π (often in visible region) | Transient absorption may indicate a short-lived intermediate. |

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed and consumed during a reaction. Their direct detection is a primary goal of mechanistic studies, as their structure provides definitive evidence for a proposed reaction pathway.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. In reactions where this compound participates in single-electron transfer (SET) processes, EPR is the definitive tool for identifying any resulting radical intermediates. cardiff.ac.uknih.gov For example, the one-electron reduction of the imine could generate a nitrogen-centered radical anion.

The EPR spectrum provides key information about the radical's electronic structure. The g-value indicates where the radical is localized (an organic radical typically has a g-value close to 2.0023), while hyperfine coupling constants reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), mapping the spin density across the molecule. u-tokyo.ac.jp

| EPR Parameter | Information Obtained | Application to Imine Radical Intermediate |

|---|---|---|

| g-value | Identifies the type of radical center. | A value near 2.003-2.004 would suggest an organic radical, likely centered on the π-system or nitrogen. |

| Hyperfine Coupling (a) | Maps the delocalization of the unpaired electron onto magnetic nuclei. | Coupling to the ¹⁴N nucleus would confirm a nitrogen-centered radical. Coupling to ¹H nuclei on the rings and methine carbon would show the extent of spin delocalization. |

| Signal Intensity | Proportional to the concentration of the radical species. | Can be used to study the kinetics of radical formation and decay. |

| Linewidth | Provides information about dynamic processes and the radical's environment. | Broadening could indicate interactions with the solvent or fast chemical exchange processes. |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When used to monitor a reaction, it can intercept and identify transient intermediates, especially those that are charged. Electrospray Ionization (ESI) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and reactive intermediates.

Coupling ESI with Ion Mobility Spectrometry (IMS) and tandem MS (MS/MS) provides further characterization. IMS separates ions based on their size and shape, while MS/MS can be used to fragment a selected intermediate to gain structural information. For the reaction forming this compound, ESI-MS could potentially detect key intermediates of the reaction mechanism, such as the protonated carbinolamine.

| Potential Intermediate | Chemical Formula | Expected m/z [M+H]⁺ | Significance |

|---|---|---|---|

| This compound | C₁₄H₁₃N | 196.11 | Detection of the protonated product confirms its formation. |

| Carbinolamine Intermediate | C₁₄H₁₅NO | 214.12 | Direct evidence for the nucleophilic addition step prior to water elimination. |

| Protonated Imine (Iminium ion) | C₁₄H₁₄N⁺ | 196.11 | Key intermediate in the acid-catalyzed elimination of water. |

Two-Dimensional Infrared (2DIR) Spectroscopy for Mechanistic Differentiation

Two-dimensional infrared (2DIR) spectroscopy is a powerful technique for elucidating transient molecular structures and dynamics in solution. mit.edu Unlike traditional one-dimensional infrared spectroscopy, which displays absorbance as a function of a single frequency, 2DIR spectroscopy spreads the vibrational spectrum across two frequency axes. mit.eduwisc.edu This approach reveals correlations between different vibrational modes, providing detailed insights into molecular structure, connectivity, and dynamics on timescales ranging from femtoseconds to picoseconds. mit.edu

A key advantage of 2DIR spectroscopy is its ability to identify and characterize reaction intermediates, which are often fleeting and difficult to detect using conventional methods. mdpi.comresearchgate.netnih.gov The resulting 2DIR spectra exhibit distinct cross-peaks that encode information about the coupling and relative orientation of vibrational modes. mit.eduwisc.edu These cross-peaks serve as unique spectral signatures for different species, including short-lived intermediates, allowing for their unambiguous identification even in complex reaction mixtures. mdpi.comresearchgate.net

In the context of the reactivity of this compound, 2DIR spectroscopy offers a means to differentiate between proposed reaction mechanisms. For instance, in reactions such as oxidation or hydrolysis, different mechanistic pathways would likely involve distinct intermediate structures. While conventional IR or Raman spectra of these intermediates might be heavily overlapped with signals from reactants and products, their 2DIR spectra are expected to show well-resolved and characteristic features. mdpi.comresearchgate.netnih.gov

Theoretical calculations have demonstrated the potential of a related technique, electron-vibration-vibration two-dimensional infrared (EVV-2DIR) spectroscopy, in distinguishing between the oxidation reaction mechanisms of enamines and tautomerizable imines. mdpi.comresearchgate.netnih.gov By simulating the EVV-2DIR spectra of the various species involved, researchers have shown that the intermediates for each pathway possess unique spectral features that are absent in the reactants and products. mdpi.comresearchgate.net This theoretical framework suggests that experimental 2DIR spectroscopy could be similarly applied to the reactions of this compound to monitor the progress of the reaction and definitively identify the operative mechanism by observing the characteristic spectral signatures of its intermediates. mdpi.com The presence or absence of specific cross-peaks can provide direct evidence for one pathway over another. nih.gov

The table below illustrates hypothetical, yet representative, 2DIR cross-peak data that could be used to differentiate between two possible intermediates in a reaction involving an imine. The presence of a cross-peak between specific vibrational modes (e.g., C=N stretch and a newly formed C-O stretch) would be indicative of a particular intermediate structure.

| Vibrational Mode 1 (cm⁻¹) | Vibrational Mode 2 (cm⁻¹) | Cross-Peak Intensity | Inferred Intermediate |

| ~1660 (C=N stretch) | ~1720 (C=O stretch) | Strong | Hydrolysis Intermediate |

| ~1660 (C=N stretch) | ~1100 (C-N-O bend) | Strong | Oxidation Intermediate |

| ~1720 (C=O stretch) | ~3400 (O-H stretch) | Medium | Hydrolysis Intermediate |

| ~1100 (C-N-O bend) | ~3050 (Aromatic C-H stretch) | Weak | Oxidation Intermediate |

Spectroscopic Probes for Metal-Imine Interactions

The interaction of imines, such as this compound, with metal ions is a fundamental aspect of coordination chemistry, with relevance in catalysis and materials science. Various spectroscopic techniques are employed to probe the nature of the metal-ligand bond, the coordination geometry, and the electronic structure of the resulting metal-imine complexes.

Infrared (IR) Spectroscopy is highly sensitive to changes in the vibrational frequency of the imine C=N bond upon coordination to a metal ion. Typically, the C=N stretching frequency, which appears in the 1650-1670 cm⁻¹ region for a free imine, shifts upon complexation. masterorganicchemistry.com This shift is a direct probe of the change in bond order and strength of the imine bond due to the donation of electron density from the nitrogen lone pair to the metal center. A decrease in the C=N stretching frequency is commonly observed, indicating a weakening of the double bond. The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and, if other donor atoms are present, metal-oxygen (M-O) bonds. jocpr.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the metal complex. The spectra of these complexes often exhibit intense bands in the UV region corresponding to π → π* and n → π* transitions within the ligand. nih.gov Upon complexation, new bands may appear, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. nih.gov The position and intensity of these bands can provide insights into the coordination geometry and the nature of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, particularly for diamagnetic complexes. ¹H and ¹³C NMR spectra can reveal changes in the chemical environment of the imine ligand upon coordination. researchgate.netbrieflands.com For instance, the proton on the imine carbon (the methine proton) often shows a significant downfield or upfield shift upon complexation. For paramagnetic complexes, NMR spectra can still be informative, although the signals are often broadened. researchgate.net

The following table summarizes typical spectroscopic data observed upon the formation of a metal-imine complex, using hypothetical values for a complex of this compound with a divalent metal ion (M(II)).

| Spectroscopic Technique | Free Ligand (this compound) | M(II)-Imine Complex | Interpretation |

| IR Spectroscopy | ν(C=N): ~1665 cm⁻¹ | ν(C=N): ~1640 cm⁻¹, ν(M-N): ~530 cm⁻¹ | Coordination of imine nitrogen to the metal center. |

| UV-Vis Spectroscopy | λmax: ~250 nm (π→π), ~315 nm (n→π) | λmax: ~255 nm, ~330 nm, ~450 nm (LMCT) | Altered electronic structure and charge transfer upon complexation. |

| ¹H NMR Spectroscopy | δ(CH=N): ~8.3 ppm | δ(CH=N): ~8.9 ppm | Change in the electronic environment of the imine proton. |

By combining data from these and other techniques, such as mass spectrometry and X-ray crystallography, a comprehensive picture of the structure and bonding in metal complexes of this compound can be developed. researchgate.netbrieflands.com

Potential Applications in Materials Science and Chemical Technologies

Integration into Polymer Networks and Self-Healing Materials

The imine bond in 1-(2-methylphenyl)-N-phenylmethanimine is a dynamic covalent bond, meaning it can reversibly break and reform under specific conditions, such as the presence of a catalyst or a change in pH or temperature. nih.govacs.org This reversibility is the cornerstone of a class of materials known as covalent adaptive networks (CANs) or vitrimers, which exhibit properties of both traditional thermosets (robustness) and thermoplastics (reprocessability). mdpi.comrsc.org